REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[Br:9].[OH-].[K+].[CH3:12]OS(OC)(=O)=O>CC(C)=O>[Br:9][C:3]1[C:2]([NH2:1])=[N:7][C:6]([O:8][CH3:12])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
11.58 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=N1)O)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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ADDITION
|
Details
|
400 ml water was added
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted four times with 300 ml ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica eluting with hexane/ ethyl acetate 1:1
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.455 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |